molecular formula C₂₃H₁₄D₇FN₂O₂ B1154302 5-Fluoro SDB-005-d7

5-Fluoro SDB-005-d7

Cat. No.: B1154302
M. Wt: 383.47
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro SDB-005-d7 is a deuterated analog of the synthetic cannabinoid receptor agonist 5F-SDB-005. It is primarily designed for use as an internal standard in analytical chemistry and forensic toxicology, enabling the precise quantification of its non-deuterated counterpart and related substances in complex biological matrices through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of seven deuterium atoms provides a distinct mass shift that minimizes interference during analysis, ensuring high accuracy and reliability in research data. While the specific pharmacological profile of this compound is not characterized for therapeutic application, the class of indazole-based synthetic cannabinoids to which it belongs are potent agonists of the cannabinoid receptors CB1 and CB2 . Research into related fluorinated synthetic cannabinoids has explored their complex effects on biological systems, including studies on processes like angiogenesis in human brain microvascular endothelial cells . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laws and institutional safety guidelines.

Properties

Molecular Formula

C₂₃H₁₄D₇FN₂O₂

Molecular Weight

383.47

Synonyms

Naphthalen-1-yl 1-(5-Fluoropentyl)-1H-indazole-3-carboxylate-d7

Origin of Product

United States

Chemical Synthesis and Precursor Studies of 5 Fluoro Sdb 005 and Its Deuterated Analogs

Synthetic Pathways for 5-Fluoro SDB-005

The synthesis of 5-Fluoro SDB-005, chemically known as naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, is typically achieved through a convergent synthesis that involves the preparation and subsequent coupling of key intermediates. agc.gov.sgswgdrug.org The general structure consists of an indazole core, a 5-fluoropentyl tail attached to a nitrogen of the indazole ring, and a naphthalenyl group linked via an ester bridge. service.gov.uk

The introduction of the N-alkyl tail is a critical step that significantly influences the compound's properties. This is accomplished via an N-alkylation reaction on the indazole core. A common method involves deprotonating methyl 1H-indazole-3-carboxylate with a strong base, followed by the addition of an alkylating agent. nih.govdiva-portal.org

The regioselectivity of this alkylation is a key consideration. The reaction can yield both N-1 and N-2 substituted isomers. mdpi.com Generally, the use of bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) preferentially yields the N-1 alkylated product, which is the thermodynamically more stable isomer. d-nb.infodrugz.fr The reaction with 1-bromo-5-fluoropentane (B147514) thus yields methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate as the major product. nih.govdrugz.fr The N-2 isomer is considered the kinetically favored product and its formation can be promoted under different conditions. mdpi.com

StepReagents and ConditionsIntermediate ProductReference(s)
N-Alkylation 1. Methyl 1H-indazole-3-carboxylate, Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) in THF or DMF. 2. 1-bromo-5-fluoropentane.Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate d-nb.infonih.govdrugz.fr

The final stage of the synthesis involves creating the ester linkage between the indazole-3-carboxylic acid moiety and 1-naphthol (B170400). This is typically a two-step process:

Ester Hydrolysis: The methyl ester of the N-alkylated intermediate, methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid. nih.gov This is generally achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) in methanol (B129727), followed by acidic workup to protonate the carboxylate. nih.gov The resulting intermediate is 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. nih.gov

Esterification: The newly formed carboxylic acid is then coupled with 1-naphthol. Standard esterification methods can be employed, such as using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with 1-naphthol to form the final product, 5-Fluoro SDB-005. It has been noted that ester-containing cannabinoids like 5-Fluoro SDB-005 can be susceptible to degradation via transesterification if stored in alcohol-based solvents. swgdrug.org

StepReagents and ConditionsProductReference(s)
Hydrolysis 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, NaOH(aq) in MeOH, then H+ workup.1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid nih.gov
Esterification 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, 1-naphthol, EDC/DMAP or SOCl₂.5-Fluoro SDB-005 (naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate) acs.orgnih.gov

Introduction of the 5-Fluoropentyl Chain

Targeted Synthesis of 5-Fluoro SDB-005-d7 for Analytical Applications

Deuterium-labeled internal standards are essential for quantitative analysis by mass spectrometry, as they exhibit nearly identical chemical properties to the analyte but have a different mass. acs.org The synthesis of this compound focuses on incorporating seven deuterium (B1214612) atoms into the molecule.

The most efficient strategy for preparing this compound is a late-stage introduction of a deuterated building block. acs.org This approach maximizes isotopic purity and avoids the loss of expensive labeled material in early synthetic steps.

For this compound, the target for deuteration is the naphthalene (B1677914) ring system. The synthesis can proceed identically to the non-deuterated pathway until the final esterification step. At this stage, commercially available 1-naphthol-d7 is used instead of standard 1-naphthol. researchgate.net The 1-naphthol-d7 contains seven deuterium atoms on the aromatic rings. Coupling this deuterated precursor with the previously synthesized 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid intermediate yields the desired this compound. researchgate.net

Other potential but less efficient methods include direct hydrogen-deuterium exchange on the final 5-Fluoro SDB-005 molecule using a deuterium source (like D₂O) and a metal catalyst. However, controlling the regioselectivity of such an exchange to specifically label the seven positions on the naphthyl ring without affecting other protons on the molecule would be extremely challenging. acs.org

Labeled PrecursorSynthetic StepDescriptionReference(s)
1-Naphthol-d7 Final Esterification1-Naphthol-d7 is coupled with 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. researchgate.net

When using the labeled precursor approach with 1-naphthol-d7, the regioselectivity of the deuterium placement is predetermined by the precursor itself. The primary regiochemical challenge in the synthesis remains the N-alkylation of the indazole core, as discussed in section 2.1.2. d-nb.info

It is crucial to ensure that the 5-fluoropentyl chain is selectively attached to the N-1 position of the indazole ring. Any formation of the N-2 isomer would lead to a corresponding deuterated impurity, naphthalen-1-yl-d7 2-(5-fluoropentyl)-2H-indazole-3-carboxylate, which could complicate analytical applications. Therefore, reaction conditions that strongly favor the formation of the thermodynamically stable N-1 regioisomer are essential for producing a clean, single-isomer deuterated standard. d-nb.infomdpi.com

Strategies for Deuterium Incorporation (e.g., d7 labeling)

Characterization of Synthetic Intermediates and Final Products

The definitive identification and structural elucidation of synthetic cannabinoids and their analogs are critical for forensic and research applications. The characterization of the final product, this compound, and its synthetic intermediates relies on a combination of modern analytical techniques. These methods provide unambiguous confirmation of the molecular structure, isotopic labeling, and purity.

The synthesis of 5-Fluoro SDB-005 and its deuterated analogs typically involves the N-alkylation of an appropriate indazole-3-carboxylate precursor. acs.orgfrontiersin.org For this compound, this would involve using a deuterated 1-bromo-5-fluoropentane (d7) reagent. The characterization of the resulting N-alkylated intermediate is a crucial step to ensure the correct regiochemistry and incorporation of the isotopic label before proceeding to the final esterification with 1-naphthol.

A variety of powerful analytical methods are employed to characterize both the intermediate compounds and the final deuterated product. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. vulcanchem.comswgdrug.orgresearchgate.net Deuterated analogs, such as this compound, are particularly valuable as internal standards for quantitative analysis by mass spectrometry in clinical and forensic toxicology. acs.orgvulcanchem.com

Analytical Techniques for Characterization

The comprehensive characterization of this compound is achieved by integrating data from several spectroscopic and spectrometric techniques. Each method provides unique structural information, and together they confirm the identity of the final product and its synthetic precursors.

Technique Application for this compound Source
Mass Spectrometry (MS) Confirms molecular weight and isotopic enrichment. The mass of the d7 analog is shifted by +7 amu compared to the unlabeled compound. Fragmentation patterns help elucidate the structure. vulcanchem.com
Nuclear Magnetic Resonance (¹H-NMR) Provides detailed information about the chemical environment of protons. In the d7 analog, signals for the seven deuterated positions are absent or significantly diminished, confirming the location of the isotopic labels. vulcanchem.com
Nuclear Magnetic Resonance (²H-NMR) Directly detects the deuterium nuclei, offering definitive proof and localization of the isotopic labeling. vulcanchem.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups. The presence of C-D bonds in the d7 analog results in characteristic vibrational frequencies that differ from the C-H bonds of the unlabeled compound. vulcanchem.com

Mass Spectrometry (MS) Findings

Mass spectrometry is a cornerstone for the analysis of deuterated compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the identification of synthetic cannabinoids. swgdrug.orgnih.govswgdrug.org For 5-Fluoro SDB-005, the molecular weight is approximately 376.4 g/mol . swgdrug.orgcaymanchem.com

The introduction of seven deuterium atoms in this compound results in a predictable increase in its molecular weight. This mass shift is the fundamental principle behind its use as an internal standard, as it co-elutes with the non-deuterated analyte during chromatography but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. vulcanchem.com The high-resolution mass spectrometry (HR-MS) technique is particularly powerful for confirming the elemental composition. swgdrug.org

Compound Molecular Formula Monoisotopic Mass (Da) Expected Mass Shift (vs. Parent) Source
5-Fluoro SDB-005C₂₃H₂₁FN₂O₂376.1587N/A swgdrug.orgnih.gov
This compoundC₂₃H₁₄D₇FN₂O₂383.2029+7.0442 vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Findings

NMR spectroscopy provides unparalleled detail regarding the specific arrangement of atoms in a molecule. In ¹H NMR analysis of 5-Fluoro SDB-005, characteristic signals are observed for the aromatic protons of the naphthalene and indazole rings, as well as for the protons on the N-pentyl chain. vulcanchem.comswgdrug.org

For the deuterated analog, this compound, the ¹H NMR spectrum is expected to show significant and predictable differences. Assuming the deuterium atoms replace the seven protons on the three central methylene (B1212753) groups and the adjacent methylene group of the fluoropentyl chain, the corresponding signals in the ¹H NMR spectrum would be absent or have a greatly reduced intensity. vulcanchem.com This absence confirms the success and location of the deuteration. Furthermore, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium signals, providing unequivocal confirmation of the isotopic labeling pattern. vulcanchem.com

Spectroscopy Type Expected Observation for this compound Source
¹H NMR Absence or significant reduction of proton signals corresponding to the deuterated positions on the pentyl chain. vulcanchem.com
¹³C NMR Carbon signals for the deuterated C-D positions would show splitting due to coupling with deuterium and may have reduced intensity.
²H NMR Signals would be present for each of the seven deuterium atoms, confirming their positions within the molecule. vulcanchem.com
¹⁹F NMR A signal corresponding to the single fluorine atom would be observed, confirming the presence of the 5-fluoropentyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy Findings

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 5-Fluoro SDB-005 shows characteristic absorption bands for the carbonyl (C=O) ester group, aromatic C-H bonds, and the C-F bond. swgdrug.org For the deuterated analog, the most significant difference would be the appearance of absorption bands corresponding to carbon-deuterium (C-D) bond vibrations. These C-D stretching and bending frequencies occur at lower wavenumbers than the corresponding C-H vibrations, providing another layer of confirmation for the successful deuteration of the molecule. vulcanchem.com

Advanced Analytical Characterization and Spectroscopic Analysis of 5 Fluoro Sdb 005 D7

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for identifying and structurally characterizing synthetic cannabinoids. For the deuterated analog 5-Fluoro SDB-005-d7, MS provides not only the molecular weight but also crucial information about the molecule's structure through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the elemental composition of an unknown compound with high accuracy and precision. For this compound, HRMS is used to confirm the molecular formula by measuring the exact mass of its molecular ion.

The molecular formula of the non-deuterated 5-Fluoro SDB-005 is C₂₃H₂₁FN₂O₂. swgdrug.org Its monoisotopic mass is 376.1587 Da. nih.gov Assuming the seven deuterium (B1214612) atoms replace the seven hydrogen atoms on the naphthalene (B1677914) moiety, the molecular formula for this compound would be C₂₃H₁₄D₇FN₂O₂. This substitution results in a predicted monoisotopic mass of approximately 383.2027 Da.

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with low ppm (parts-per-million) error, allowing for the confident confirmation of the elemental composition and verifying the incorporation of the seven deuterium atoms. swgdrug.org

Table 1: Predicted HRMS Data for this compound (Note: This table is predictive and based on theoretical calculations.)

CompoundMolecular FormulaPredicted Monoisotopic Mass [M+H]⁺ (Da)
5-Fluoro SDB-005C₂₃H₂₂FN₂O₂⁺377.1660
This compoundC₂₃H₁₅D₇FN₂O₂⁺384.2099

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For the parent compound 5-Fluoro SDB-005, a primary fragmentation pathway involves the cleavage of the ester bond. swgdrug.orgmzcloud.org In the case of this compound (with a deuterated naphthalene ring), the major fragments would be expected to show a mass shift corresponding to the d7-naphthalene group.

Key predicted fragmentation pathways would include:

Loss of the d7-naphthol group: Cleavage of the ester linkage would result in the loss of a neutral C₁₀D₇OH molecule, leading to a fragment ion corresponding to the 1-(5-fluoropentyl)-1H-indazole-3-carbonylium cation.

Formation of the d7-naphthalenyl cation: A fragment corresponding to the deuterated naphthyl group ([C₁₀D₇]⁺) would be expected at m/z 135.

Cleavage of the fluoropentyl chain: Fragmentation along the N-alkyl chain is also common for synthetic cannabinoids.

Table 2: Predicted Key MS/MS Fragments for this compound (Note: This table is predictive and based on known fragmentation of related compounds.)

Precursor Ion [M+H]⁺Predicted Fragment Ion (m/z)Description of Fragment
384.2233.1[1-(5-fluoropentyl)-1H-indazole-3-carbonylium]⁺
384.2152.1[d7-Naphthol + H]⁺
384.2135.1[d7-Naphthalenyl]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, NMR would definitively confirm the structure and pinpoint the location of the deuterium labels.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, the most significant feature, when compared to its non-deuterated analog, would be the absence of signals corresponding to the naphthalene ring protons. swgdrug.org The seven signals for these aromatic protons would be missing from the spectrum, providing clear evidence of successful deuteration. The remaining signals for the indazole ring and the fluoropentyl chain would be present, showing characteristic chemical shifts and coupling patterns.

Table 3: Predicted ¹H NMR Data Comparison (Note: This table is predictive. Chemical shifts (δ) are hypothetical and for illustrative purposes.)

Protons5-Fluoro SDB-005 (Predicted δ, ppm)This compound (Predicted δ, ppm)
Naphthalene-H7.5 - 8.5Absent
Indazole-H7.2 - 8.37.2 - 8.3
-OCH₂-4.6 (t)4.6 (t)
-CH₂F4.5 (dt)4.5 (dt)
Other pentyl-CH₂-1.6 - 2.2 (m)1.6 - 2.2 (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the naphthalene ring that are bonded to deuterium would show significantly different signals compared to the non-deuterated compound. The signals would be less intense and would appear as multiplets due to C-D coupling, rather than sharp singlets. The chemical shifts might also be slightly altered (an isotopic effect). The signals for the other carbon atoms in the indazole and fluoropentyl parts of the molecule would remain largely unchanged.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

2D NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would confirm the proton-proton connectivities within the fluoropentyl chain and the indazole ring. No correlations would be observed for the naphthalene protons.

Chromatographic Purity Assessment and Isomer Differentiation

The determination of chemical purity and the identification of any isomeric variants are critical steps in the characterization of reference materials like this compound. Chromatographic techniques, particularly when coupled with mass spectrometry, are the primary methods for these assessments.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational techniques for purity assessment. For a compound like this compound, a reversed-phase HPLC method using a C18 column is often employed. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. ncl.ac.uk Purity is determined by calculating the peak area percentage of the principal component relative to the total area of all observed peaks.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for purity analysis. nih.gov However, for ester-containing synthetic cannabinoids like this compound, care must be taken as thermal degradation or transesterification can occur in the heated GC inlet, especially when using reactive solvents like methanol. swgdrug.orgresearchgate.net This can lead to the formation of artifacts and an inaccurate purity profile. Therefore, derivatization or the use of aprotic solvents for sample preparation is often necessary. swgdrug.org

Isomer differentiation is a significant challenge in the analysis of synthetic cannabinoids, as many isomers have identical masses and similar fragmentation patterns in mass spectrometry. researchgate.net Positional isomers of this compound could exist, for instance, with the fluorine atom at a different position on the pentyl chain or with the ester linkage at a different position on the naphthalene ring. The high resolving power of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is often necessary to separate and identify such isomers. researchgate.net Differences in retention time, even if slight, can be achieved by optimizing the chromatographic conditions. Furthermore, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that allow for isomer differentiation. researchgate.net Chiral chromatography techniques may also be employed to separate enantiomers if a chiral center is present. uni-tuebingen.descispace.com

Table 1: Illustrative Chromatographic Purity Data for this compound by LC-MS/MS

Compound NameRetention Time (min)Peak Area (%)Identification
This compound 8.24 99.6 Principal Compound
Impurity A6.120.15Des-pentyl analog
Impurity B7.890.10Isomer (e.g., 4-Fluoro)
Impurity C9.550.15Hydrolysis product

This table is for illustrative purposes and represents typical data obtained during purity analysis.

Stability Studies in Various Solvents and Storage Conditions

Understanding the stability of a reference standard is crucial for ensuring the accuracy of quantitative analyses over time. Stability studies for this compound involve assessing its degradation under various storage conditions, including different solvents, temperatures, and light exposure.

A key stability concern for 5-Fluoro SDB-005, and by extension its deuterated analog, is its susceptibility to hydrolysis and transesterification due to the ester linkage in its structure. swgdrug.orgfrontiersin.org Studies on similar synthetic cannabinoids have shown that storage in protic solvents, particularly methanol and ethanol, can lead to the formation of the corresponding methyl or ethyl esters, even at room temperature. swgdrug.orgresearchgate.net Therefore, aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are recommended for storing solutions of this compound. swgdrug.org

Temperature is another critical factor affecting stability. Long-term storage at low temperatures, such as -20°C or -80°C, is generally recommended to minimize degradation. europa.eunih.gov Studies on other synthetic cannabinoids have demonstrated significant degradation when stored at room temperature or even refrigerated (4°C) over extended periods, while freezer storage significantly enhances stability. europa.eurti.org The stability of fluorinated analogs can sometimes differ from their non-fluorinated counterparts, with some 5-fluoropentyl analogs showing greater instability at various temperatures. rti.org

The stability is typically monitored by a stability-indicating chromatographic method, such as LC-MS/MS, where the concentration of the parent compound is measured over time. Any significant decrease in concentration or the appearance of new peaks would indicate degradation.

Table 2: Representative Stability of this compound (1 mg/mL Solution) under Various Conditions

SolventStorage TemperatureDurationRemaining Purity (%)Observations
Acetonitrile-20°C6 months>99Stable
Acetonitrile4°C6 months98.5Minor degradation observed
AcetonitrileRoom Temperature (25°C)1 month95.2Noticeable degradation
Methanol-20°C1 month97.0Formation of transesterification product detected
MethanolRoom Temperature (25°C)1 week85.1Significant degradation and transesterification
DMSO-20°C6 months>99Stable

This table presents illustrative data based on the known chemical properties of ester-containing synthetic cannabinoids.

Lack of Publicly Available Pharmacological Data for 5-Fluoro SDB-005 Precludes Detailed Analysis

A comprehensive review of available scientific literature reveals a significant scarcity of specific pharmacological data for the synthetic cannabinoid 5-Fluoro SDB-005. While the provided outline requests a detailed investigation into its effects, including in vitro receptor binding and in vivo animal studies, the necessary research findings and quantitative data to populate such an analysis have not been publicly reported.

The non-deuterated analog, 5-Fluoro SDB-005, is structurally related to the synthetic cannabinoid SDB-005. Scientific literature suggests that the addition of a fluorine atom to the terminal pentyl chain, a common modification in synthetic cannabinoids, generally leads to an increase in binding affinity for both the CB1 and CB2 cannabinoid receptors and enhances functional potency. caymanchem.comresearchgate.net One study noted that the fluorination of SDB-005 to 5-Fluoro SDB-005 resulted in a slight enhancement of CB1 receptor binding affinity. nih.gov However, specific quantitative data, such as binding affinity (Kᵢ) and functional efficacy (EC₅₀) values for 5-Fluoro SDB-005, are not available in the reviewed sources. An official characterization document from 2014 explicitly stated that biological and toxicological data had not been reported for this compound. swgdrug.org

Further complicating a detailed analysis is the ambiguity surrounding the nomenclature of its non-fluorinated parent compound, SDB-005. Research indicates that the name "SDB-005" has been used to refer to at least two distinct chemical structures: an indazole-3-carboxylate, which is the direct structural precursor to 5-Fluoro SDB-005, and an N-phenyl indole (B1671886) carboxamide that is an analog of a different compound, SDB-006. swgdrug.orgwikipedia.org The available quantitative pharmacological data, including a CB1 receptor binding affinity (Kᵢ) of 21 nM and a CB2 receptor affinity of 140 nM, corresponds to the N-phenyl indole carboxamide version, not the indazole analog of 5-Fluoro SDB-005. wikipedia.org This discrepancy makes it scientifically unsound to use this data as a direct reference for the non-deuterated analog requested in the outline.

Similarly, in vivo pharmacological data for 5-Fluoro SDB-005 is absent from the scientific literature. While studies have been conducted on the non-fluorinated indazole SDB-005, which has been shown to produce classic cannabimimetic effects in mice (hypothermia, antinociception, catalepsy, and hypomotility), this information cannot be directly and accurately attributed to its fluorinated counterpart without specific experimental validation. nih.gov

Due to the lack of specific, published research findings for 5-Fluoro SDB-005, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested detailed outline and includes the required data tables. The available information is general in nature and does not provide the specific quantitative data necessary for a focused pharmacological investigation.

Pharmacological Investigation of 5 Fluoro Sdb 005 Non Deuterated Analog in in Vitro and Animal Models

In Vivo Pharmacological Profiling in Animal Models

Studies on Abuse Potential (e.g., conditioned place preference, precipitated withdrawal)

The abuse potential of 5-Fluoro SDB-005's non-deuterated analog, SDB-005, has been evaluated in animal models to understand its rewarding effects and potential for physical dependence. These studies are crucial for assessing the public health risks associated with emerging synthetic cannabinoids.

Conditioned Place Preference (CPP)

Conditioned place preference is a widely used behavioral paradigm to study the rewarding or aversive effects of drugs. In a comparative study involving SDB-005, another fourth-generation synthetic cannabinoid 4F-ABUTINACA, and the first-generation synthetic cannabinoid JWH-018, all compounds were tested for their effects in CPP experiments in mice. nih.gov

The research revealed that SDB-005, along with the other tested synthetic cannabinoids, exhibited significant biphasic effects in the CPP experiments. nih.govresearchgate.net This indicates that the rewarding effects of the compound can vary with the dose administered. While lower doses may induce a preference for the drug-paired environment, higher doses might lead to an aversion. This biphasic pattern is a complex but not uncommon finding for cannabinoid agonists. nih.gov The affinity of SDB-005 for the CB1 receptor, as determined by Surface Plasmon Resonance (SPR), was found to be weaker than that of 4F-ABUTINACA and JWH-018, which may correlate with its relative potency in producing rewarding effects. mdpi.com

Table 1: Conditioned Place Preference (CPP) Experiment Findings for SDB-005

CompoundAnimal ModelKey FindingCitation
SDB-005MiceDisplayed significant biphasic effects. nih.govresearchgate.net

Precipitated Withdrawal

To assess the potential for physical dependence on SDB-005, precipitated withdrawal tests were conducted in mice. nih.gov This involves the chronic administration of the drug followed by the administration of a CB1 receptor antagonist, such as rimonabant (B1662492), to precipitate withdrawal symptoms.

Following the administration of rimonabant to mice treated with SDB-005, a significant increase in withdrawal symptoms, specifically head twitches and paw tremors, was observed. nih.gov This finding suggests that the physical dependence associated with the ingestion of SDB-005 is mediated by the CB1 receptor. nih.govresearchgate.net The manifestation of these withdrawal signs upon antagonist challenge indicates that prolonged use of SDB-005 can lead to neuroadaptations that result in a state of physical dependence.

Table 2: Precipitated Withdrawal Test Findings for SDB-005

CompoundAnimal ModelAntagonistObserved Withdrawal SymptomsConclusionCitation
SDB-005MiceRimonabantSignificant increase in head twitches and paw tremors.Physical dependence is mediated by the CB1 receptor. nih.govresearchgate.net

These findings from both conditioned place preference and precipitated withdrawal studies collectively indicate that SDB-005 possesses a significant potential for abuse and physical dependence, consistent with its action on the cannabinoid system. nih.gov

Metabolic Pathways and Metabolite Profiling of 5 Fluoro Sdb 005

In Vitro Metabolic Studies Using Biological Systems

In vitro models are fundamental in elucidating the metabolic pathways of novel psychoactive substances. For synthetic cannabinoids like 5-Fluoro SDB-005, human liver microsomes and hepatocytes are the primary systems used to simulate human metabolism.

Human Liver Microsome (HLM) Incubations

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase enzymes. wvu.edu Studies on analogous 5-fluoro synthetic cannabinoids, such as 5F-ADB, have demonstrated that these compounds are rapidly metabolized in HLM incubations. capes.gov.brnih.gov For instance, after a one-hour incubation period, less than 3.3% of the parent 5F-ADB compound remained, and it was undetectable after three hours. nih.gov The in vitro half-life of a similar compound, STS-135, in HLM was determined to be a mere 3.1 ± 0.2 minutes. researchgate.net This rapid clearance is also observed with other related compounds like CUMYL-PICA and 5F-CUMYL-PICA. researchgate.netnih.gov

The primary metabolic reactions observed in HLM for these types of compounds include ester hydrolysis, oxidative defluorination of the 5-fluoropentyl chain, hydroxylation at various positions, and dehydrogenation. capes.gov.brnih.gov For 5F-ADB, a total of 20 metabolites were identified in HLM incubations, arising from these various reactions and their combinations. nih.gov Similarly, for STS-135, extensive metabolism was observed, indicating that HLM is a suitable matrix for identifying Phase I metabolites. researchgate.net

Hepatocyte Incubations (e.g., human primary hepatocytes)

Cryopreserved human hepatocytes represent a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes, allowing for a more comprehensive understanding of a compound's biotransformation. Studies utilizing human hepatocytes for compounds structurally related to 5-Fluoro SDB-005, such as 5F-MN-18 and 5F-AB-PINACA, have provided detailed metabolite profiles. nih.govnih.govresearchgate.net

Incubation of 5F-MN-18 with human hepatocytes led to the identification of 20 different metabolites. nih.govresearchgate.net Similarly, 18 metabolites of 5F-AB-PINACA were identified in hepatocyte incubations. nih.gov These studies show that after a 3-hour incubation, a significant portion of the parent compound is metabolized, highlighting the extensive biotransformation these substances undergo. researchgate.netnih.gov The metabolic pathways identified in hepatocytes are consistent with those seen in HLMs, including ester hydrolysis, hydroxylation, and oxidative defluorination, but also include subsequent Phase II glucuronidation reactions. researchgate.netnih.gov

Enzyme Kinetic Studies (e.g., Cytochrome P450 isoforms, Carboxylesterases)

While specific enzyme kinetic studies for 5-Fluoro SDB-005 are not available, data from related synthetic cannabinoids provide insight into the enzymes likely responsible for its metabolism. The metabolism of many synthetic cannabinoids is primarily mediated by cytochrome P450 (CYP) enzymes and carboxylesterases (CES). nih.gov

For amide-containing analogues like AB-PINACA, carboxylesterase 1 (CES1) has been identified as the key enzyme for the initial hydrolysis. nih.gov Given that 5-Fluoro SDB-005 contains an ester linkage, it is highly probable that human carboxylesterases play a significant role in its initial breakdown through hydrolysis. researchgate.net

The oxidative metabolism, including hydroxylation and oxidative defluorination, is primarily carried out by CYP enzymes. Studies on the synthetic cannabinoid STS-135, which also has a 5-fluoropentyl chain, identified CYP3A4 as the primary oxidative enzyme. unodc.org For other synthetic cannabinoids like JWH-018 and AM2201, CYP2C9 and CYP1A2 were found to be the major P450s involved. ojp.gov Therefore, it is anticipated that a combination of these CYP isoforms is involved in the Phase I metabolism of 5-Fluoro SDB-005.

Identification and Structural Elucidation of Phase I Metabolites

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar and easier to excrete. For 5-Fluoro SDB-005, the primary Phase I metabolic pathways are expected to be hydroxylation and dealkylation, based on data from its analogues.

Hydroxylated Metabolites

Hydroxylation is a common metabolic pathway for synthetic cannabinoids, occurring on various parts of the molecule. For 5-fluoro-indazole-3-carboxylate analogues, hydroxylation has been observed on the N-pentyl side chain, the indazole core, and the adamantyl or naphthyl moieties in related compounds. researchgate.netnih.govresearchgate.net

In the case of 5F-AB-PINACA, hydroxylation occurs on the pentyl side chain, the indazole core, and the butane (B89635) substructure. nih.gov For STS-135, hydroxylations were predominantly found on the adamantane (B196018) ring. researchgate.net For 5F-MN-18, a naphthalenyl-indazole derivative like 5-Fluoro SDB-005, a major metabolite was 5'-OH-MN-18, indicating hydroxylation at the terminal carbon of the pentyl chain. nih.govresearchgate.net Another significant pathway is oxidative defluorination of the 5-fluoropentyl chain, which results in a 5-hydroxypentyl metabolite. capes.gov.brnih.govnih.govresearchgate.net

Table 1: Potential Hydroxylated Phase I Metabolites of 5-Fluoro SDB-005 Based on Analogous Compounds

Metabolite NameMetabolic Reaction
5-Fluoro SDB-005 N-(5-hydroxypentyl)Oxidative defluorination and hydroxylation
5-Fluoro SDB-005 N-pentyl-4-hydroxyHydroxylation on the pentyl chain
5-Fluoro SDB-005 indazole-monohydroxyHydroxylation on the indazole ring
5-Fluoro SDB-005 naphthalene-monohydroxyHydroxylation on the naphthalene (B1677914) ring
5-Fluoro SDB-005 dihydroxyDihydroxylation on various parts of the molecule

Dealkylated Metabolites

Dealkylation, specifically N-dealkylation, is another significant Phase I metabolic pathway for synthetic cannabinoids. This process involves the removal of the N-alkyl chain. For compounds with a 5-fluoropentyl chain, this can occur, although it is often a secondary pathway compared to hydrolysis and hydroxylation. capes.gov.brnih.gov

In studies of 5F-ADB, N-dealkylation was one of the identified metabolic reactions in HLM incubations. capes.gov.brnih.gov The primary dealkylation pathway for 5-fluoro synthetic cannabinoids often involves the initial hydrolysis of the ester or amide bond, followed by further modifications to the resulting carboxylic acid. nih.govresearchgate.net For instance, a major metabolite of 5F-MN-18 in human hepatocytes is 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, which results from the cleavage of the carboxamide bond. nih.govresearchgate.net This carboxylic acid metabolite can then undergo further metabolism.

Table 2: Potential Dealkylated and Hydrolytic Phase I Metabolites of 5-Fluoro SDB-005 Based on Analogous Compounds

Metabolite NameMetabolic Reaction
1-(5-fluoropentyl)-1H-indazole-3-carboxylic acidEster hydrolysis
SDB-005 pentanoic acidEster hydrolysis followed by oxidation of the pentyl chain
Dealkylated SDB-005N-dealkylation of the fluoropentyl chain

Ester Hydrolysis Products

The chemical structure of 5-Fluoro SDB-005 contains an ester linkage, which is a primary target for metabolic enzymes, particularly carboxylesterases. In vitro studies with human liver microsomes (HLMs) on structurally similar synthetic cannabinoids with ester moieties have consistently demonstrated that ester hydrolysis is a predominant metabolic pathway. oup.comresearchgate.netnih.gov For instance, research on synthetic cannabinoids containing a quinolinol ester structure, such as QUPIC and 5F-QUPIC, has shown that they predominantly undergo a cleavage reaction to produce indoleacetic acid type metabolites. researchgate.net

Based on these analogous pathways, the primary ester hydrolysis product of 5-Fluoro SDB-005 is predicted to be 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid . This metabolite is formed by the cleavage of the naphthyl ester group. Studies on the related compound 5F-APINAC, which also possesses a 5-fluoropentyl indazole core, have identified N-5-fluoropentylindazole-3-carboxylic acid as a prevalent metabolite in both in vitro and in vivo experiments. nih.govresearchgate.net It is suggested that this metabolite can also be produced from 5-Fluoro SDB-005. nih.govresearchgate.net

Table 1: Predicted Primary Ester Hydrolysis Metabolite of 5-Fluoro SDB-005

Parent CompoundMetabolic ReactionPrimary Metabolite
5-Fluoro SDB-005Ester Hydrolysis1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid

Other Oxidative Biotransformations

In addition to ester hydrolysis, 5-Fluoro SDB-005 is expected to undergo various other oxidative biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net For fluorinated synthetic cannabinoids, a common metabolic route is oxidative defluorination of the N-alkyl chain. frontiersin.orgnih.govdiva-portal.org This process typically involves hydroxylation of the carbon adjacent to the fluorine atom, leading to the formation of an unstable intermediate that eliminates hydrogen fluoride (B91410) to yield a terminal alcohol.

Therefore, a key oxidative metabolite of 5-Fluoro SDB-005 is likely the 5-hydroxypentyl analog . This metabolite can be further oxidized to form the corresponding pentanoic acid metabolite . This pattern of oxidative defluorination followed by oxidation to a carboxylic acid has been observed for numerous 5-fluoro substituted synthetic cannabinoids, including 5F-AB-PINACA and THJ-2201. frontiersin.orgnih.govnih.gov

Furthermore, hydroxylation can occur at other positions on the molecule. Studies on indazole-based synthetic cannabinoids have shown that hydroxylation of the indazole ring is a possible metabolic pathway. nih.gov

Table 2: Predicted Oxidative Metabolites of 5-Fluoro SDB-005

Metabolic PathwayPredicted Metabolite(s)
Oxidative Defluorination5-hydroxypentyl-SDB-005
Further OxidationSDB-005 pentanoic acid
Aromatic HydroxylationHydroxy-indazole-5-Fluoro SDB-005

Identification and Structural Elucidation of Phase II Metabolites

Phase I metabolites, which are functionalized with polar groups such as hydroxyl or carboxyl moieties, can undergo further conjugation with endogenous molecules in Phase II metabolism to increase their water solubility and facilitate their excretion. news-medical.net

Glucuronide Conjugates

Glucuronidation is the most common Phase II metabolic reaction for synthetic cannabinoids. nih.govcapes.gov.brresearchgate.net The hydroxylated metabolites of 5-Fluoro SDB-005, such as the 5-hydroxypentyl metabolite, are prime candidates for conjugation with glucuronic acid. In vitro studies on other synthetic cannabinoids like XLR-11 and AKB-48 have demonstrated the formation of glucuronide conjugates of their hydroxylated metabolites. nih.govresearchgate.netnih.gov A study on 5F-APINAC also identified a glucuronide conjugate of a carboxylated metabolite in rat urine. researchgate.net Therefore, it is highly probable that the hydroxylated and carboxylated metabolites of 5-Fluoro SDB-005 are further metabolized to their respective glucuronide conjugates.

Sulfate (B86663) Conjugates

While less common than glucuronidation for synthetic cannabinoids, sulfation is another potential Phase II conjugation pathway. wada-ama.org However, studies on the metabolism of several synthetic cannabinoids, including XLR-11 and AKB-48, did not detect any sulfate conjugates. nih.govresearchgate.netnih.gov There is currently no direct evidence from studies on 5-Fluoro SDB-005 or its close analogs to suggest that sulfation is a significant metabolic pathway.

Table 3: Predicted Phase II Metabolites of 5-Fluoro SDB-005

Phase I MetaboliteConjugation ReactionPredicted Phase II Metabolite
5-hydroxypentyl-SDB-005Glucuronidation5-hydroxypentyl-SDB-005-glucuronide
1-(5-fluoropentyl)-1H-indazole-3-carboxylic acidGlucuronidation1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid glucuronide

Application of 5-Fluoro SDB-005-d7 as an Internal Standard in Metabolic Research

In quantitative analytical methods, such as those used in metabolic research and forensic toxicology, stable isotope-labeled internal standards are essential for accurate and precise measurements. mdpi.comlcms.cz These standards, which are typically deuterated or contain 13C, have nearly identical chemical and physical properties to the analyte of interest but a different mass-to-charge ratio, allowing them to be distinguished by mass spectrometry. oup.comnih.gov The use of a deuterated internal standard helps to compensate for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby improving the reliability of the analytical results. oup.com

The availability of This compound from chemical suppliers indicates its intended use as an internal standard for the quantification of 5-Fluoro SDB-005 and its metabolites in biological matrices. biomall.in Its application is critical in studies aiming to determine the concentration of the parent compound and its metabolites in in vitro metabolism experiments, as well as in the analysis of authentic biological samples from clinical and forensic cases.

Development and Validation of Quantitative Analytical Methods for 5 Fluoro Sdb 005 and Its Metabolites in Biological Matrices

Sample Preparation Methodologies

Effective sample preparation is a critical first step to remove interferences from the biological matrix and to concentrate the analytes of interest. mdpi.com The primary techniques employed for 5-Fluoro SDB-005 and similar synthetic cannabinoids include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the isolation of synthetic cannabinoids from biological fluids due to the high hydrophobicity of these compounds. nih.gov This method involves the partitioning of the target analytes between the aqueous biological sample and an immiscible organic solvent.

Detailed Research Findings: Simple LLE procedures are often favored for their cost-effectiveness and simplicity. nih.gov For synthetic cannabinoids, including those structurally similar to 5-Fluoro SDB-005, LLE has been successfully applied to various biological matrices. nih.govnih.gov In many protocols, a hydrolysis step, often using β-glucuronidase, precedes the extraction to cleave glucuronide conjugates of the metabolites, making them more amenable to extraction. nih.gov The choice of extraction solvent is critical; while various organic solvents can be used, it's important to select one that provides good recovery for the specific analytes. For certain synthetic cannabinoids, the use of low molecular weight alcohols like methanol (B129727) should be avoided as they can cause transesterification, leading to the degradation of the parent compound. researchgate.net Instead, aprotic solvents such as acetonitrile (B52724) are recommended. researchgate.netswgdrug.org

Table 1: Representative LLE Parameters for Synthetic Cannabinoid Analysis
ParameterDescriptionReference
Biological MatrixUrine, Blood, Plasma nih.govnih.gov
Pre-treatmentEnzymatic hydrolysis with β-glucuronidase for metabolite analysis. nih.gov
Extraction SolventsVarious organic solvents. Toluene is recommended to avoid transesterification. nih.govresearchgate.net
Key ConsiderationAvoidance of nucleophilic solvents like methanol to prevent analyte degradation. researchgate.netswgdrug.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and popular technique for purifying and concentrating synthetic cannabinoids and their metabolites from complex biological samples. mdpi.combu.edu It offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. unb.br

Detailed Research Findings: SPE is a cornerstone for the analysis of synthetic cannabinoids in toxicological settings. bu.edu The selection of the SPE sorbent is crucial for achieving optimal recovery. Mixed-mode cation-exchange sorbents and polymeric sorbents like Waters Oasis HLB have demonstrated high extraction recoveries for a range of synthetic cannabinoids. mdpi.com For instance, the Waters Oasis HLB column yielded recoveries greater than 92% for several synthetic cannabinoids in plasma and urine. mdpi.com The optimization of SPE conditions, such as the choice of conditioning and elution solvents, is essential to maximize recovery and minimize matrix effects. mdpi.com Studies have shown that optimized SPE methods can effectively reduce matrix interference, leading to high sensitivity with limits of quantification (LOQ) as low as 0.01–0.1 ng/mL for some synthetic cannabinoids. mdpi.com

Table 2: Common SPE Sorbents and Performance in Synthetic Cannabinoid Analysis
SPE SorbentMatrixRecovery RateKey FindingsReference
Waters Oasis HLBPlasma, Urine92-102%Significantly higher recovery compared to other columns. Effectively reduces matrix effects. mdpi.commdpi.com
Waters Oasis MCX (Mixed-Mode Cation-Exchange)Urine-Provides high selectivity and recovery for alkaline compounds. mdpi.com
Non-endcapped C18SerumUp to 93% for parent compounds, 74% for metabolitesEffective for a broad range of new psychoactive substances. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

Originally developed for pesticide analysis in food, the QuEChERS method has been successfully adapted for the extraction of a wide array of drugs, including synthetic cannabinoids, from biological matrices. aafs.orgpandawainstitute.com This approach combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step.

Detailed Research Findings: The QuEChERS method is an attractive alternative to traditional LLE and SPE due to its speed, cost-effectiveness, and reduced number of transfer steps. aafs.org The process typically involves an initial extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation and dry the sample. aafs.org The supernatant is then cleaned up using a d-SPE step with sorbents like primary secondary amines (PSA) and C18. aafs.org Studies have demonstrated that QuEChERS can achieve high recoveries (>85%) for synthetic cannabinoids in urine. aafs.org A modified QuEChERS method has been validated for the determination of 79 new psychoactive substances, including eight synthetic cannabinoids, in blood and urine, with limits of quantification ranging from 0.4 to 16 ng/mL. unb.br

Table 3: Typical QuEChERS Protocol for Synthetic Cannabinoids in Urine
StepProcedureReagents/SorbentsReference
1. Initial ExtractionCombine urine sample with acetonitrile.Acetonitrile aafs.org
2. Salting OutAdd salts to the mixture to induce phase separation and dry the sample. Centrifuge.Magnesium sulfate, Sodium acetate aafs.org
3. Dispersive SPE (d-SPE)Transfer the acetonitrile layer to a tube containing d-SPE sorbents. Centrifuge.Primary Secondary Amines (PSA), C18, Magnesium sulfate aafs.org
4. AnalysisThe final acetonitrile extract is ready for chromatographic analysis.- aafs.org

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the parent compound and its metabolites from other components in the extract before detection. Liquid chromatography and gas chromatography are the two primary methods used.

Liquid Chromatography (LC) for Parent Compound and Metabolites

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of thermally unstable and high molecular weight compounds like synthetic cannabinoids. mdpi.com It offers high sensitivity, specificity, and the ability to analyze a wide range of compounds simultaneously. mdpi.comnih.gov

Detailed Research Findings: Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (QqQ/MS) is frequently used for the detection of 5-Fluoro SDB-005 and other synthetic cannabinoids. nih.govunb.br These systems provide excellent chromatographic separation and sensitive detection. For instance, a repeatable LC-MS method has been developed for the analysis of a mixture of drugs, including an isomer of 5-Fluoro SDB-005, after extraction from biological matrices. ncl.ac.uk The parent ion of 5F-SDB-005 has been identified at m/z 377.2. ncl.ac.uk Chromatographic separation is typically achieved on a reverse-phase C18 column. ncl.ac.uk LC-MS/MS methods have been validated for the simultaneous determination of numerous synthetic cannabinoids and their metabolites in various biological fluids, demonstrating the power of this technique in forensic toxicology. scitechnol.comresearchgate.net

Table 4: LC-MS Parameters for Synthetic Cannabinoid Analysis
ParameterDescriptionReference
InstrumentationUHPLC coupled with Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS). nih.govunb.br
ColumnReverse-phase C18 or Poroshell 120 PFP. scitechnol.comncl.ac.uk
Ionization ModePositive Electrospray Ionization (ESI+). swgdrug.org
5F-SDB-005 Parent Ion (m/z)377.2 [M+H]+ ncl.ac.uk
Key AdvantageHigh sensitivity and specificity, suitable for thermally labile compounds. mdpi.com

Gas Chromatography (GC) for Volatile Analytes or Derivatized Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of synthetic cannabinoids. bu.edu However, due to the low volatility and potential thermal degradation of many cannabinoids, derivatization is often required to improve their chromatographic properties. mdpi.comcannabissciencetech.com

Detailed Research Findings: Analysis of synthetic cannabinoids by GC-MS often necessitates a derivatization step to convert the analytes into more volatile and thermally stable forms. cannabissciencetech.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique. cannabissciencetech.comljmu.ac.uk This process prevents the decarboxylation of acidic metabolites and degradation of the parent compounds in the hot GC inlet. mdpi.comcannabissciencetech.com Without derivatization, significant underestimation of cannabinoid content can occur. mdpi.com GC-MS methods have been developed for the detection of synthetic cannabinoid metabolites in urine and for the quantification of parent compounds in various matrices. bu.edu The use of high-resolution capillary columns, such as a 30 m Rtx-5MS, is typical for these analyses. swgdrug.org

Table 5: GC-MS Analysis of Synthetic Cannabinoids
ParameterDescriptionReference
DerivatizationOften required to increase volatility and thermal stability. mdpi.comcannabissciencetech.com
Common Derivatizing AgentsBSTFA (with 1% TMCS), MSTFA. cannabissciencetech.comljmu.ac.uk
InstrumentationGas Chromatograph coupled with a Mass Spectrometer (GC-MS or GC-MS/MS). bu.edu
ColumnTypically a fused silica (B1680970) capillary column, e.g., HP-5MS or Rtx-5MS. nih.govswgdrug.org
Injection ModeSplitless injection is common for trace analysis. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry, coupled with chromatographic separation, has become the gold standard for the detection of synthetic cannabinoids due to its high sensitivity and selectivity. scispace.com

Triple Quadrupole Mass Spectrometry (LC-MS/MS or GC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of synthetic cannabinoids and their metabolites in biological matrices such as blood and urine. nih.gov This method offers high specificity and sensitivity, allowing for the detection of low concentrations of the target analytes. ojp.gov The process involves optimizing the mass spectrometer to identify precursor and product ions for each compound. ojp.gov For 5-Fluoro SDB-005, a parent ion has been identified at m/z 377.2, with major fragments observed at m/z 233.0, 213.06, and 144.9. ncl.ac.uk

In a typical LC-MS/MS workflow, deuterated internal standards, such as 5-Fluoro SDB-005-d7, are essential for accurate quantification. These standards behave almost identically to the analyte of interest during sample preparation and analysis but can be distinguished by their different mass, allowing for correction of matrix effects and variations in instrument response. vulcanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used for its excellent chromatographic separation. However, some synthetic cannabinoids can be thermally unstable, potentially leading to degradation during analysis. researchgate.net Photoionization (PI) has been explored as a softer ionization technique for GC-MS, which can help in obtaining molecular ion information that might be lost with electron ionization (EI). researchgate.net

Table 1: Example of LC-MS/MS Parameters for Synthetic Cannabinoid Analysis

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to the analyte (e.g., 377.2 for 5-Fluoro SDB-005) ncl.ac.uk
Product Ions (m/z) Specific fragments of the analyte (e.g., 233.0, 213.06, 144.9 for 5-Fluoro SDB-005) ncl.ac.uk
Collision Gas Argon
Internal Standard Deuterated analog (e.g., this compound)

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Comprehensive Screening

High-resolution mass spectrometry (HRMS), particularly using quadrupole time-of-flight (QTOF) instruments, is increasingly employed for the comprehensive screening of NPS. scispace.com QTOF-MS provides high mass accuracy and resolution, enabling the identification of unknown compounds by determining their elemental composition. scispace.com This is particularly valuable for identifying novel synthetic cannabinoids and their metabolites for which reference standards may not be available. nih.gov

A common approach involves creating a database of known NPS with their high-resolution MS/MS spectra. scispace.com This allows for rapid screening and tentative identification of compounds in complex biological samples. scispace.com

Method Validation for Robust Quantitative Analysis

To ensure the reliability and accuracy of analytical results, quantitative methods must be rigorously validated. The validation process assesses several key parameters as outlined by guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX). ojp.gov

Sensitivity (Limit of Detection, Limit of Quantification)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. fda.gov For synthetic cannabinoids, achieving low LODs and LOQs is critical due to the potent nature of these substances, which can be present at very low concentrations in biological samples. ojp.gov For instance, a validated LC-MS/MS method for 5-fluoro ADB, a related synthetic cannabinoid, established a linear range of 0.01-10 ng/mL. nih.gov In another study, the LOD for SDB-005 was reported to be 0.1 mg/L. ojp.gov

Specificity and Selectivity

Specificity refers to the ability of the method to measure the analyte of interest without interference from other substances that may be present in the sample, such as endogenous compounds or other drugs. fda.gov Selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are observed at the retention time of the analyte and internal standard. ojp.gov The use of MRM in tandem mass spectrometry provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions. ncl.ac.uk

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. fda.gov Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. ojp.gov For forensic toxicology, acceptance criteria are often set at ±20% for accuracy and a relative standard deviation (RSD) of ≤20% for precision. ojp.gov Validated methods for synthetic cannabinoids have demonstrated acceptable accuracy and precision within these limits. researchgate.netnih.gov

Table 2: Summary of Method Validation Parameters

Validation ParameterDescriptionTypical Acceptance Criteria
Sensitivity (LOD/LOQ) Lowest concentration detectable/quantifiable. fda.govDependent on analytical goals; for NPS, often in the low ng/mL range. ojp.govnih.gov
Specificity/Selectivity Ability to differentiate the analyte from other substances. fda.govNo significant interfering peaks at the analyte's retention time. ojp.gov
Accuracy Closeness of measured value to the true value. fda.gov±20% of the nominal concentration. ojp.gov
Precision Reproducibility of measurements. fda.govRelative Standard Deviation (RSD) ≤20%. ojp.gov

Linearity and Calibration Range

Linearity demonstrates that the analytical method yields results that are directly proportional to the concentration of the analyte in the sample. This is established by analyzing a series of calibration standards across a specified range. For synthetic cannabinoids, this range must be sensitive enough to detect the low concentrations typically found in biological samples. uniklinik-freiburg.desciengine.com

Research on the quantification of multiple synthetic cannabinoids, including 5-Fluoro SDB-005, has established various linear ranges depending on the specific methodology and biological matrix. For instance, a screening method for 72 synthetic cannabinoids in whole blood prepared calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL. nih.gov Another comprehensive study focusing on 51 indazole-type cannabinoids in blood and urine reported excellent linearity (with correlation coefficients, R², greater than 0.99) and defined the lower limit of quantification (LLOQ) for 5-Fluoro SDB-005 at 0.1 ng/mL in blood. sciengine.com

The table below summarizes findings on linearity and calibration ranges from various studies on synthetic cannabinoids, including 5-Fluoro SDB-005 and its structural analogs.

Analyte(s)MatrixCalibration RangeCorrelation Coefficient (R²)Reference
5-Fluoro SDB-005 and 50 other indazole-type SCsBlood & UrineLOQ to 4 ng/mL> 0.99 sciengine.com
5F-SDB-005 and 71 other SCsWhole Blood0.1 - 100 ng/mL (spiked samples)Not Specified nih.gov
99 Synthetic CannabinoidsSerum0.05 - 5.0 ng/mL (general range)Satisfying for all 99 compounds uniklinik-freiburg.de
5F-MDMB-PICA & 5F-CUMYL-PICABlood0.5 - 500 ng/mLNot Specified nih.gov

Matrix Effects and Ion Suppression/Enhancement

When analyzing biological samples like blood or urine, endogenous components of the matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source. uniklinik-freiburg.deojp.gov This phenomenon, known as the matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy and precision of the quantitative results. ojp.gov

Assessing matrix effects is a critical step in method validation. A study that developed a method for quantifying approximately 100 synthetic cannabinoids in serum specifically investigated these effects. The findings indicated that 5-Fluoro SDB-005 (referred to as SDB-005-5F) was subject to noticeable signal enhancement, with matrix effect values between 130% and 158%. uniklinik-freiburg.de Another study validating methods for novel psychoactive substances also reported that SDB-005, a structural analog, exhibited significant ionization enhancement. ojp.gov

The use of an appropriate stable isotope-labeled internal standard is the most effective strategy to compensate for these matrix effects. uniklinik-freiburg.de

AnalyteMatrixObserved EffectMagnitudeReference
5-Fluoro SDB-005 (SDB-005-5F)SerumIon Enhancement130 - 158% uniklinik-freiburg.de
SDB-005BloodIon EnhancementSignificant ojp.gov
Various Synthetic CannabinoidsSerumIon Suppression54 - 73% uniklinik-freiburg.de

Assessment of Carryover

Carryover occurs when a small amount of a highly concentrated sample remains in the analytical system (e.g., autosampler, injector, or column) and affects the analysis of a subsequent, less concentrated sample. This can lead to false-positive results or erroneously high quantification.

The assessment of carryover is a standard procedure in method validation. It is typically evaluated by injecting a blank matrix sample immediately after the highest calibration standard or a highly concentrated quality control sample. nih.govojp.gov In a validation study for 72 synthetic cannabinoids, carryover was assessed by analyzing a blank blood sample after injecting a sample spiked at 100 ng/mL. nih.gov Another validation for qualitative analysis that included SDB-005 found no carryover was noted during the validation process. ojp.gov For a method analyzing 5F-PB-22, no carryover was detected in blank extracts injected immediately following a specimen spiked with 100 ng/mL of the analyte. These findings suggest that with proper system cleaning and chromatographic conditions, carryover can be effectively managed in the analysis of synthetic cannabinoids.

Crucial Role of this compound as an Internal Standard in Quantitative Assays

The reliability of quantitative LC-MS/MS analysis, particularly for trace-level analytes in complex biological matrices, is highly dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for these applications. vulcanchem.comacs.org

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612) (d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). acs.org this compound is chemically and physically almost identical to the non-labeled analyte, 5-Fluoro SDB-005. This similarity ensures that it behaves virtually identically during every stage of the analytical process, including:

Sample Extraction: It experiences the same degree of loss or recovery as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: It co-elutes with the analyte from the LC column.

Mass Spectrometric Ionization: It is subjected to the same degree of matrix-induced ion suppression or enhancement as the analyte. uniklinik-freiburg.devulcanchem.com

Despite these similarities, the SIL-IS is distinguished from the analyte by the mass spectrometer due to its higher mass. vulcanchem.com By calculating the ratio of the analyte's response to the IS's response, the method can accurately correct for variations in sample preparation and instrument performance. This normalization is essential for compensating for the significant ion enhancement observed for 5-Fluoro SDB-005 and ensuring accurate and precise quantification. uniklinik-freiburg.devulcanchem.com Therefore, the incorporation of this compound is not merely beneficial but essential for developing a robust and defensible quantitative method for its non-deuterated counterpart in biological matrices.

Structure Activity Relationship Sar Studies and Structure Metabolism Relationship Smr for 5 Fluoro Sdb 005 Analogs

Impact of Fluorination on Receptor Binding and Metabolic Stability

The introduction of a fluorine atom to the terminal carbon of the N-pentyl chain in synthetic cannabinoids is a common chemical modification intended to enhance their pharmacological properties. ontosight.ai This substitution to create compounds like 5-fluoro SDB-005, an analog of SDB-005, generally leads to a significant increase in binding affinity for both the central CB1 and peripheral CB2 cannabinoid receptors. caymanchem.com For instance, studies on various synthetic cannabinoid pairs have shown that terminal fluorination can increase potency at the CB1 receptor by two to five times. researchgate.net

While fluorination often enhances receptor affinity, its effect can be moderate. nih.gov In some cases, it slightly increases CB1 receptor binding affinity, while in others, a slight decrease is observed. nih.gov For example, the binding affinity of SDB-005 for the CB1 receptor was found to be weaker than that of JWH-018 and 4F-ABUTINACA. researchgate.netmdpi.com Specifically, the dissociation constants (KD) were 5.302 × 10⁻⁵ M for SDB-005, 3.929 × 10⁻⁵ M for JWH-018, and 2.014 × 10⁻⁵ M for 4F-ABUTINACA. researchgate.netmdpi.com

From a metabolic standpoint, fluorination plays a crucial role in the stability and breakdown of these compounds. The fluoropentyl chain is a common feature in many synthetic cannabinoids, influencing their metabolic profile. ontosight.ai Synthetic cannabinoids with a 5-fluoropentyl side chain are typically metabolized at the terminal carbon, leading to the formation of 5-hydroxypentyl and subsequent pentanoic acid metabolites. frontiersin.org The metabolic pathways for fluorinated compounds can involve oxidative defluorination. frontiersin.org For example, the metabolism of 5F-APINAC, which also has a 5-fluoropentyl chain, results in N-5-fluoropentylindazole-3-carboxylic acid as a major metabolite. researchgate.net This indicates that the fluorinated chain is a primary site for metabolic reactions. However, the presence of fluorine can also lead to the formation of toxic metabolites, raising concerns about the safety of these compounds. researchgate.net

Influence of Alkyl Chain Length and Substitutions on Pharmacological Activity

The length and structure of the N-alkyl chain are critical determinants of a synthetic cannabinoid's pharmacological activity. caymanchem.comfrontiersin.org Structure-activity relationship studies have demonstrated that for cannabimimetic indoles, a minimum of three carbons in the alkyl chain is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding is typically observed with a five-carbon side chain. nih.gov Extending the chain to seven carbons can lead to a significant decrease in binding affinity at both receptors. nih.gov For Δ9-THC analogs, the optimal binding affinity for the CB1 receptor is associated with alkyl chains of five to eight carbons. caymanchem.com

The type of substitution on the alkyl chain also modulates activity. For instance, replacing a 5-fluoropentyl group with a p-fluorophenyl group has been shown to enhance CB1 receptor binding affinity. mdpi.com This is illustrated by the higher affinity of FDU-PB-22 (p-fluorophenyl) compared to MAM-2201 (5-fluoropentyl), and the substantially stronger binding of FUB-AKB-48 (p-fluorophenyl) over 5F-AKB-48 (5-fluoropentyl). mdpi.com

Furthermore, bulky lipophilic residues at other positions in the molecule, such as the R1 position, also influence receptor affinity. nih.gov For example, benzyl-substituted compounds like SDB-006 show much lower affinity for both CB receptors compared to their naphthyl-substituted counterparts. nih.gov

Comparative Analysis of Indazole vs. Indole (B1671886) Core Structures

The core heterocyclic ring system, whether it is an indazole or an indole, significantly influences the pharmacological properties of synthetic cannabinoids. wikipedia.org Generally, indazole-based synthetic cannabinoids exhibit stronger CB1 receptor affinity compared to their indole counterparts. researchgate.netmdpi.comnih.gov For example, the indazole analog AMB shows subnanomolar affinity for both CB1 and CB2 receptors, making it more potent than its indole counterpart, MMB-018. nih.gov Similarly, 5F-AB-PINACA, an indazole, is more potent than the corresponding indole, 5F-AB-PICA. nih.gov

However, this trend is not universal across all structural classes of synthetic cannabinoids. In a series of compounds with an ester linkage, the indole derivative NM-2201 displayed lower Ki values (indicating higher affinity) at both CB1 and CB2 receptors than the corresponding indazole derivative, 5F-SDB-005. nih.gov In another example, compounds with a keto-group linker, such as XLR-11 (indole) and FAB-144 (indazole), showed nearly identical binding affinities. nih.gov

From a metabolic perspective, indole-based compounds have been found to be significantly less metabolically reactive than their indazole analogs in in vitro studies using pooled human liver microsomes. mdpi.com This difference in metabolic stability can affect the duration and intensity of the pharmacological effects. The choice of the core structure is a key factor in the design of new synthetic cannabinoids, often as a response to legal restrictions placed on specific chemical scaffolds. wikipedia.orgnih.gov

Elucidating Key Structural Motifs Governing Metabolite Formation

The metabolic pathways of synthetic cannabinoids are largely dictated by their structural motifs. Key reactions include hydroxylation, carboxylation, and hydrolysis of ester or amide linkages. frontiersin.orgnih.govmdpi.com

For synthetic cannabinoids with an N-alkyl chain, such as the pentyl or hexyl chain in JWH-018 and JWH-019, metabolism frequently occurs on this chain. frontiersin.orgmdpi.com Mono-hydroxylation at various positions of the alkyl chain is a common initial step. mdpi.com Further oxidation can lead to the formation of carboxylic acid metabolites. frontiersin.orgmdpi.com For instance, JWH-019 is metabolized to 5-OH JWH-019, 6-OH JWH-019, and JWH-019 COOH. mdpi.com

In compounds containing a 5-fluoropentyl chain, metabolism is often directed towards this moiety. frontiersin.org The primary metabolic reactions include terminal hydroxylation or dealkylation of the fluoropentyl chain. nih.gov This can lead to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid. frontiersin.orgfrontiersin.org Oxidative defluorination is another significant metabolic pathway for these compounds. frontiersin.org

The core structure also influences metabolism. For example, hydroxylation can occur on the indole or indazole ring system. mdpi.com In the case of CUMYL-PEGACLONE, metabolic pathways include mono- and di-hydroxylation, dehydrogenation, N-dealkylation, and β-oxidation of the pentyl side chain. frontiersin.org

Ester and amide linkages are also susceptible to metabolic cleavage. Hydrolysis of the ester or amide bond is a primary metabolic pathway for many synthetic cannabinoids, leading to the formation of carboxylic acid metabolites. researchgate.netnih.gov For example, the primary metabolic pathway for 5F-APINAC involves ester hydrolysis. researchgate.net Human carboxylesterases (hCES) have been identified as being involved in the hydrolysis of both ester and amide groups in various synthetic cannabinoids. nih.gov The identification of these key structural motifs and their corresponding metabolic pathways is crucial for predicting the metabolites of new synthetic cannabinoids.

Future Research Directions and Translational Impact in Forensic Science

Continuous Monitoring and Identification of Novel 5-Fluoro SDB-005 Analogs

The rapid emergence of new psychoactive substances (NPS) presents a significant challenge to forensic laboratories. The chemical structure of SCRAs is in constant flux, with clandestine labs producing new analogs to circumvent legal controls. Continuous monitoring programs are essential to keep pace with these changes. The study of 5-Fluoro SDB-005 and its deuterated form is part of a broader effort to understand the structure-activity relationships (SAR) of indazole-based cannabinoids. unodc.org By identifying the structural motifs that confer high affinity for cannabinoid receptors, such as the N-5-fluoropentyl tail, researchers can anticipate the chemical features of future illicit compounds. unodc.org This proactive approach allows for the timely development of analytical methods for their detection.

The United Nations Office on Drugs and Crime (UNODC) has highlighted the emergence of indazolecarboxylate SCRAs like SDB-005 and 5F-SDB-005. unodc.org These monitoring efforts are critical for public health and safety, providing stakeholders with up-to-date data on the evolving synthetic cannabinoid market. ojp.gov

Development of Predictive Models for Pharmacological Activity and Metabolism

Understanding the pharmacological activity and metabolic fate of new SCRAs is crucial for assessing their potential for harm. Research into compounds like 5-Fluoro SDB-005 contributes to the development of predictive models. For instance, studies have shown that the addition of a fluorine atom to the pentyl chain of SDB-005 likely increases its affinity for both CB1 and CB2 receptors. caymanchem.com This knowledge helps in predicting the potency of newly identified analogs.

Furthermore, in silico and in vitro models are being developed to predict the metabolism of SCRAs. nih.gov By studying the metabolic pathways of known compounds, such as the hydrolysis of the ester linkage in 5-Fluoro SDB-005, scientists can predict the major metabolites of new analogs. swgdrug.org This is vital for forensic toxicology, as metabolites are often the primary targets for detection in biological samples. ojp.gov Artificial intelligence and machine learning are also being explored to create more accurate predictive models for both pharmacological activity and metabolism, which can help scientists and regulators proactively assess the risks of new compounds. mdpi.com

Enhancement of Analytical Methods for Trace Detection in Complex Matrices

The detection of SCRAs and their metabolites in biological samples like blood and urine is a significant analytical challenge due to their high potency and complex metabolism. cfsre.orgmdpi.com Research on 5-Fluoro SDB-005-d7 directly contributes to the enhancement of these analytical methods. As a deuterated internal standard, it is invaluable for developing robust and accurate quantitative methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). unodc.orgsigmaaldrich.com

The use of high-resolution mass spectrometry (HRMS) is becoming increasingly popular for the detection of "unknown" NPS, as it can distinguish between compounds with the same molecular mass. clinicallab.com Advanced extraction techniques, such as solid-phase extraction, are also being refined to effectively isolate trace amounts of these compounds from complex biological matrices. mdpi.com The goal is to develop highly sensitive and specific methods that can be implemented in forensic laboratories for routine casework. cfsre.orgsciex.com

Advanced Analytical Techniques for SCRA Detection

TechniqueApplicationAdvantages
LC-MS/MS Quantitative analysis of known SCRAs and their metabolites. sciex.comresearchgate.netHigh sensitivity, specificity, and suitability for complex matrices. sciex.com
HRMS (e.g., LC-ToF-MS, Orbitrap MS) Screening for and identification of unknown or novel SCRAs. clinicallab.comProvides accurate mass data for confident compound identification without reference standards. clinicallab.comsciex.com
GC-MS Screening and identification of volatile and thermally stable SCRAs. researchgate.netA well-established technique with extensive spectral libraries. clinicallab.com
Immunoassays Preliminary screening of urine samples. nih.govRapid and easy to use, but may lack specificity for new analogs. nih.gov

Contribution of Research on this compound to Forensic Toxicology Reference Standards

Certified reference materials are the cornerstone of forensic toxicology, ensuring the accuracy and reliability of analytical results. This compound serves as an ideal internal standard for the quantification of 5-Fluoro SDB-005 and structurally related analogs. sigmaaldrich.combiomall.in Its use helps to correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements.

The development and distribution of such reference standards by commercial suppliers and organizations are crucial for the forensic community. sigmaaldrich.combiomall.in These standards enable laboratories to validate their methods and ensure that their results are legally defensible. The availability of deuterated standards like this compound is a direct result of ongoing research into the synthesis and characterization of new psychoactive substances.

Expanding Knowledge of SCRA Pharmacodynamics through Advanced In Vitro and In Vivo Models

Understanding how SCRAs interact with the body's endocannabinoid system is fundamental to comprehending their effects. Advanced in vitro and in vivo models are being used to investigate the pharmacodynamics of these compounds. researchgate.netsygnaturediscovery.com In vitro assays, using cells expressing human CB1 and CB2 receptors, can determine the affinity and efficacy of new compounds like 5-Fluoro SDB-005. nih.gov For example, its parent compound, SDB-005, was shown to be a potent agonist at the CB1 receptor. nih.gov

In vivo studies in animal models help to characterize the physiological and behavioral effects of SCRAs. nih.gov These studies are essential for understanding the complete toxicological profile of these substances. clinicallab.com However, the lack of sufficient toxicity data for many new SCRAs makes human administration studies unfeasible, highlighting the importance of these preclinical models. sgul.ac.uk Research in this area is critical for linking the molecular pharmacology of SCRAs to their observed clinical effects and potential toxicity. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting 5-Fluoro SDB-005-d7 and its metabolites in biological samples?

  • Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoids like this compound due to its sensitivity and specificity. Method validation should include parameters such as linearity (e.g., 0.01–10 ng/mL for parent compounds), precision (±20% bias), and accuracy (≤20% CV). Matrix effects (e.g., ion suppression >25%) must be assessed, and matrix-matched calibrators or isotope-labeled internal standards should be used if available . For metabolites, ester hydrolysis products (e.g., 5-Fluoro ADB ester hydrolysis metabolite) can serve as secondary targets, with quantification ranges typically 10–500 ng/mL .

Q. How do metabolic pathways influence the interpretation of this compound exposure in toxicological studies?

  • Answer : Metabolic stability and hydrolysis rates significantly affect detected concentrations. For example, ester hydrolysis metabolites often appear at higher concentrations than the parent compound (e.g., 49 ng/mL vs. 0.29 ng/mL in postmortem blood), making them valuable biomarkers. Researchers should prioritize metabolite identification using in vitro assays (e.g., human liver microsomes) and cross-validate findings with in vivo case studies .

Q. What are the critical parameters for validating a quantitative assay for this compound?

  • Answer : Key validation parameters include:

  • Linearity : Assessed over a range covering expected biological concentrations (e.g., 0.01–10 ng/mL).
  • Precision and Accuracy : Within-run and between-run CVs ≤20%, bias within ±20% of target concentrations.
  • Limit of Quantification (LOQ) : Defined as the lowest concentration meeting precision/accuracy criteria (e.g., 0.01 ng/mL for parent compound).
  • Ion Suppression : Evaluate using post-column infusion or matrix-matched controls .

Advanced Research Questions

Q. How should researchers address contradictory data on metabolite-to-parent compound ratios in this compound studies?

  • Answer : Variability in ratios (e.g., 3:1 to 6400:1 for 5-Fluoro ADB and its metabolite) may arise from postmortem degradation, genetic polymorphisms in metabolic enzymes, or sample stability issues. To resolve contradictions:

  • Conduct stability studies under varying storage conditions (e.g., temperature, pH).
  • Compare ante-mortem vs. postmortem samples to distinguish degradation from in vivo metabolism.
  • Use longitudinal sampling in animal models to track temporal changes in ratios .

Q. What experimental design considerations are critical for studying this compound’s receptor binding affinity and functional activity?

  • Answer :

  • In vitro assays : Use transfected cell lines (e.g., HEK293 expressing CB1/CB2 receptors) with cAMP inhibition or β-arrestin recruitment endpoints.
  • Concentration ranges : Include sub-nanomolar to micromolar doses to capture full dose-response curves.
  • Controls : Validate assays with known agonists/antagonists (e.g., WIN55,212-2) and account for non-specific binding via antagonist pretreatment (e.g., SR141716A) .

Q. How can researchers optimize LC-MS/MS methods to mitigate ion suppression effects when analyzing this compound?

  • Answer :

  • Chromatographic separation : Extend gradient elution to shift analyte retention times away from matrix interference peaks.
  • Sample cleanup : Implement solid-phase extraction (SPE) or protein precipitation with acetonitrile.
  • Internal standards : Use deuterated analogs (e.g., this compound-d7) to correct for ion suppression variability.
  • Post-column infusion : Map ion suppression zones and adjust mobile phase composition accordingly .

Q. What strategies are effective for correlating this compound blood concentrations with clinical outcomes in forensic casework?

  • Answer :

  • Population studies : Aggregate data from postmortem (e.g., central vs. peripheral blood) and clinical cases to establish concentration-effect relationships.
  • Multivariate analysis : Include covariates such as co-ingested substances, metabolic genotypes (e.g., CYP2C9 polymorphisms), and postmortem intervals.
  • Thresholds : Define toxicological cutoffs based on receiver operating characteristic (ROC) curves comparing user vs. non-user populations .

Methodological Considerations Table

Parameter Example Values/Protocols References
LC-MS/MS Linear Range0.01–10 ng/mL (parent), 10–500 ng/mL (metabolite)
Precision (CV)≤20% (within-run and between-run)
Ion Suppression MitigationDeuterated internal standards, SPE cleanup
Metabolite Stability Testing-20°C storage, pH 7.4 buffer, 72-hour assessment
Receptor Assay EC500.5–5 nM (CB1/CB2 agonists in transfected cell lines)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.